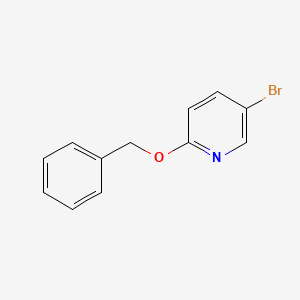

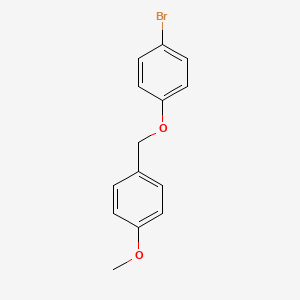

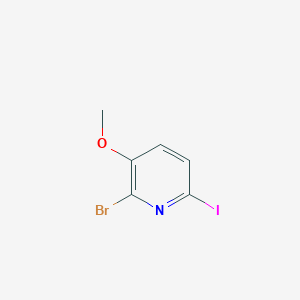

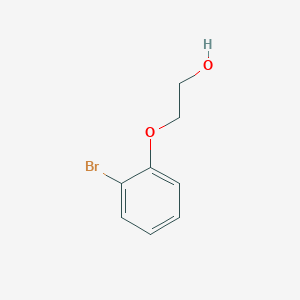

1-(4-溴苯氧甲基)-4-甲氧基苯

描述

1-(4-Bromophenoxymethyl)-4-methoxybenzene is a compound that can be associated with the family of brominated methoxybenzenes. These compounds are often used as intermediates in the synthesis of more complex molecules, such as polymers and light-emitting monomers. The presence of bromine and methoxy groups in these compounds provides reactive sites for further chemical transformations.

Synthesis Analysis

The synthesis of related brominated methoxybenzenes typically involves multi-step reactions starting from simpler aromatic compounds. For instance, 1,4-bis(bromomethyl)-2-(2'-ethylhexyloxy)-5-methoxybenzene, a related compound, is synthesized through a modified Gilch route, which yields higher molecular weights and narrower polydispersities for the resulting polymer MEH–PPV . Another example is the synthesis of a green light-emitting monomer, which is achieved by a Horner-Wittig-Emmons reaction starting from 1,4-dimethoxybenzene . These methods demonstrate the versatility of brominated methoxybenzenes as building blocks in organic synthesis.

Molecular Structure Analysis

The molecular structure of brominated methoxybenzenes is characterized by the presence of a bromine atom attached to an aromatic ring, which is further substituted with methoxy groups. This structure is exemplified by 4-bromoselenoanisole, where the molecule is essentially planar, and the substituents are arranged in a specific geometric configuration . The molecular structure is crucial as it influences the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Brominated methoxybenzenes participate in various chemical reactions due to the presence of the bromine atom, which is a good leaving group, and the methoxy group, which can be manipulated through different chemical reactions. For example, the regioselective O-demethylation of aryl methyl ethers has been achieved with high yields, demonstrating the reactivity of the methoxy group . These reactions are essential for the further functionalization of the compound and its application in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated methoxybenzenes are influenced by their molecular structure. The introduction of bromine and methoxy groups can affect the compound's boiling point, solubility, and stability. For instance, the photoluminescent properties of 1,4-bis-(α-cyano-4-methoxystyryl)benzenes have been studied, revealing their potential use in light-emitting applications . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, also play a significant role in determining the material's properties, as seen in the crystal structure analysis of 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile .

科学研究应用

聚合物太阳能电池中的光伏性能

包含类似于1-(4-溴苯氧甲基)-4-甲氧基苯的结构的化合物2-甲氧基-(5,8)-二氢萘基-PCBM(MDN-PCBM)已经合成并评估其在聚合物太阳能电池(PSCs)中的应用。作为电子受体的性能显示出比基于PCBM的器件更高的功率转换效率以及改善的开路电压和短路电流,使其成为高性能PSCs的有前途的材料 (Jin et al., 2016)。

光替代反应

研究表明,类似于1-(4-溴苯氧甲基)-4-甲氧基苯的化合物会与各种亲核试剂发生光替代反应,导致不同的取代甲氧基苯。这种反应,特别是在酸性介质中,展示了该化合物在光化学转化中的潜力 (Nakamura et al., 1993)。

氢键和热化学性质

与1-(4-溴苯氧甲基)-4-甲氧基苯结构相关的甲氧基酚在凝聚相中形成强烈的分子间和分子内氢键。这些化合物的汽化、升华和熔化焓等热化学性质已被广泛研究,为它们在各种科学领域的潜在应用提供了见解 (Varfolomeev et al., 2010)。

环氧树脂环开启中的催化剂

与1-(4-溴苯氧甲基)-4-甲氧基苯相关的化合物2,6-双[2-(邻氨基苯氧)甲基]-4-溴-1-甲氧基苯已被用作环氧树脂与碘和溴元素的环开启催化剂。这种催化剂在中性和温和条件下发生,并且即使存在敏感的官能团,也可以应用,突显了它在有机合成中的多功能性 (Niknam & Nasehi, 2002)。

海藻中的抗氧化活性

从海洋红藻中分离出的溴酚,与1-(4-溴苯氧甲基)-4-甲氧基苯结构相似,显示出显著的抗氧化活性。这些化合物具有清除自由基的能力,暗示了它们在预防食品氧化恶化和与健康相关领域中的潜在应用 (Li et al., 2011)。

安全和危害

This involves discussing the compound’s toxicity, flammability, and environmental impact. Proper handling and disposal procedures are also typically mentioned.

未来方向

This involves discussing potential future research directions involving the compound. This could include potential applications, modifications, or areas of study.

属性

IUPAC Name |

1-bromo-4-[(4-methoxyphenyl)methoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGUTAYMMOCNID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenoxymethyl)-4-methoxybenzene | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)